molecular formula C19H25N5O3S B2594843 3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide CAS No. 1049549-77-0

3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide

Cat. No.: B2594843
CAS No.: 1049549-77-0
M. Wt: 403.5
InChI Key: FKWNYKUTHKROBV-UHFFFAOYSA-N
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Description

3-methyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)butanamide is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A significant area of research involves the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives, demonstrating the versatility of related compounds in creating new heterocyclic structures with potential for varied applications (Hussein, Harb, & Mousa, 2008). This research underscores the compound's role in facilitating the generation of structures that could have further chemical and biological relevance.

Anticonvulsant and Antimicrobial Activities

Research has also been conducted on the anticonvulsant and antimicrobial activities of derivatives, such as the study on 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, which were synthesized and evaluated for their potential anticonvulsant activity, providing insights into the therapeutic potential of these compounds (Aytemir, Çalış, & Özalp, 2004).

Anticancer Evaluation

The anticancer activity of di- and trifunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, was explored in a study showing efficacy against various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Turov, 2020).

Antimicrobial Activity of Heterocyclic Compounds

Another study focused on the synthesis and antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which further exemplifies the compound's utility in generating bioactive molecules with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Potential Anti-Malarial Agents

The structure and activity relationship of certain piperazine derivatives were investigated for their anti-malarial properties, highlighting the significance of specific substituents in enhancing biological activity (Cunico, Gomes, Harrison, Moreth, Wardell, & Wardell, 2009).

Properties

IUPAC Name

3-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-15(2)13-19(25)22-16-3-5-17(6-4-16)28(26,27)24-11-9-23(10-12-24)18-14-20-7-8-21-18/h3-8,14-15H,9-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWNYKUTHKROBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.